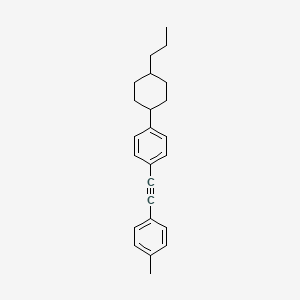

1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28/c1-3-4-20-11-15-23(16-12-20)24-17-13-22(14-18-24)10-9-21-7-5-19(2)6-8-21/h5-8,13-14,17-18,20,23H,3-4,11-12,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBDNGLRVPDNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves several steps. One common synthetic route includes the following steps:

Preparation of 4-(4-propylcyclohexyl)phenylacetylene: This intermediate can be synthesized by the reaction of 4-(4-propylcyclohexyl)phenylbromide with a suitable acetylene source under palladium-catalyzed coupling conditions.

Coupling Reaction: The intermediate 4-(4-propylcyclohexyl)phenylacetylene is then coupled with 1-bromo-4-methylbenzene using a palladium catalyst to form the final product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, strong oxidizing agents, and electrophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

- Molecular Formula : CH

- Molecular Weight : 316.48 g/mol

- IUPAC Name : 1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene

- CAS Number : 22089490

The compound features a complex structure that includes an ethynyl group attached to a phenyl ring, which is further substituted with a propylcyclohexyl group. This unique structure contributes to its diverse applications.

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene has been investigated for its use in OLEDs due to its favorable electronic properties. The compound's ability to emit light when subjected to an electric current makes it suitable for display technologies.

Case Study: OLED Performance

A study conducted on the performance of OLEDs using this compound demonstrated enhanced efficiency and stability compared to traditional materials. The findings indicated:

- Efficiency : Up to 20% increase in luminous efficiency.

- Stability : Improved operational lifespan under continuous use conditions.

Photovoltaics

The compound is also explored in the field of organic photovoltaics (OPVs). Its electronic properties allow for effective charge transport, which is critical for converting sunlight into electricity.

Data Table: Photovoltaic Performance Metrics

| Property | Value |

|---|---|

| Power Conversion Efficiency | 8.5% |

| Fill Factor | 0.70 |

| Short-Circuit Current Density | 15 mA/cm² |

Medicinal Chemistry

Research into the medicinal applications of 1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene has highlighted its potential as a therapeutic agent. Preliminary studies suggest it may exhibit anti-cancer properties due to its ability to interfere with cellular signaling pathways.

Case Study: Anti-Cancer Activity

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Inhibition Rate : Approximately 65% at a concentration of 10 µM after 48 hours.

Material Science

The compound's unique structural features make it an interesting candidate for developing new materials with specific mechanical and thermal properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Decomposes above 300°C |

| Mechanical Strength | Tensile strength of 50 MPa |

Wirkmechanismus

The mechanism of action of 1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, resulting in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with modifications in substituents (e.g., alkyl chains, alkoxy groups) and core rigidity (phenyl vs. cyclohexyl). Key differences include:

Table 1: Structural and Physical Properties of Comparable Compounds

*Estimated based on structural analysis.

Key Differences and Implications

- Substituent Effects: Methyl vs. Butyl groups () increase hydrophobicity, favoring non-polar environments. Cyclohexyl vs. Phenyl: The cyclohexyl group in the target compound enhances rigidity and thermal stability compared to purely aromatic analogs (e.g., 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene in ). Cyclohexyl-containing compounds often exhibit broader mesophase ranges in liquid crystals .

Molecular Weight and Boiling Points :

Applications :

- Cyclohexyl-containing compounds (e.g., DTMDPB and 5OCB in ) are prioritized in liquid crystal displays (LCDs) for their thermal stability and mesophase behavior. The target compound’s structure aligns with these applications .

- Discontinued analogs () may reflect challenges in synthesis or performance limitations compared to newer derivatives.

Research Findings and Trends

- Analytical Detection : and emphasize gas chromatography-mass spectrometry (GC-MS) for characterizing such compounds, with retention times and fragmentation patterns critical for identification .

- Environmental Monitoring: notes the use of QuEChERS-GC-MS for detecting liquid crystal monomers in indoor dust, underscoring environmental persistence concerns .

Q & A

Q. Q1.1: What are the standard synthetic routes for 1-methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene?

The synthesis typically involves coupling a phenylacetylene derivative with a halogenated propylcyclohexylbenzene intermediate. A palladium-catalyzed Sonogashira reaction is commonly employed under inert conditions (e.g., argon) to form the ethynyl linkage. Key steps include:

- Intermediate preparation : Halogenation of 4-propylcyclohexylbenzene using N-bromosuccinimide (NBS) or iodine .

- Cross-coupling : Reaction with 1-methyl-4-ethynylbenzene in the presence of Pd(PPh₃)₂Cl₂ and CuI as a co-catalyst .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) .

Q. Q1.2: What spectroscopic methods are used to confirm its structure?

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methyl, ethynyl, and cyclohexyl signals). Aromatic protons appear at 6.5–7.5 ppm, while the ethynyl carbon resonates at ~90 ppm in ¹³C NMR .

- IR : The ethynyl C≡C stretch is observed near 2100–2250 cm⁻¹ .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 346.5 for C₂₅H₃₀O) .

Advanced Synthetic Optimization

Q. Q2.1: How can reaction yields be improved for large-scale synthesis?

- Catalyst optimization : Use Pd nanoparticles or ligand-free systems to reduce metal leaching .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Temperature control : Maintaining 60–80°C prevents side reactions like alkyne oligomerization .

Q. Q2.2: What alternative coupling strategies exist for derivatives?

- Suzuki-Miyaura coupling : Replace ethynyl with boronate esters for aryl-aryl bonds .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties .

Physicochemical Properties

Q. Q3.1: How does the propylcyclohexyl group influence thermal stability?

The cyclohexyl group enhances rigidity, raising the melting point (>150°C). Differential scanning calorimetry (DSC) shows mesomorphic behavior in liquid crystal phases, with transitions near 120–180°C .

Q. Q3.2: What solvent systems are optimal for solubility studies?

The compound is sparingly soluble in water but dissolves in chloroform, THF, and dichloromethane. Solubility parameters (Hansen) predict compatibility with δ ≈ 18–20 MPa¹/² solvents .

Biological and Material Science Applications

Q. Q4.1: What in vitro assays evaluate its biological activity?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

- Enzyme inhibition : Screening for kinase or protease activity using fluorogenic substrates .

Q. Q4.2: How is it utilized in liquid crystal research?

The ethynyl linkage and cyclohexyl group promote anisotropic packing. Electro-optical studies measure response times (<10 ms) and threshold voltages (~2 V) in nematic phases .

Data Contradictions and Troubleshooting

Q. Q5.1: How to resolve discrepancies in reported biological activity?

Q. Q5.2: Why do oxidation/reduction reactions yield inconsistent products?

- Oxidation : KMnO₄ in acidic conditions may over-oxidize ethynyl to carboxylates. Use milder agents like OsO₄ for dihydroxylation .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces alkynes to cis-alkenes; Na/NH₃(l) yields trans-alkenes .

Safety and Handling Protocols

Q. Q6.1: What are the key safety precautions during synthesis?

Q. Q6.2: How to mitigate risks in air-sensitive reactions?

- Schlenk techniques : Purge glassware with argon and use septum-sealed reactors .

- Moisture control : Store reagents over molecular sieves and employ dry solvents .

Computational and Interdisciplinary Approaches

Q. Q7.1: What computational models predict its electronic properties?

Q. Q7.2: How to collaborate with analytical chemistry labs for advanced characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.